Antimony(V) phosphate

Description

Structure

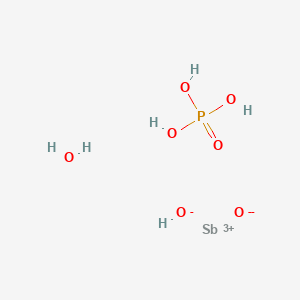

2D Structure

Properties

CAS No. |

123402-86-8 |

|---|---|

Molecular Formula |

O20P5Sb3 |

Molecular Weight |

270.78 g/mol |

IUPAC Name |

antimony(3+);oxygen(2-);phosphoric acid;hydroxide;hydrate |

InChI |

InChI=1S/H3O4P.2H2O.O.Sb/c1-5(2,3)4;;;;/h(H3,1,2,3,4);2*1H2;;/q;;;-2;+3/p-1 |

InChI Key |

KOGCFABIRWCGFE-UHFFFAOYSA-A |

SMILES |

O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |

Canonical SMILES |

O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |

Synonyms |

antimony(V) phosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Antimony(V) Phosphate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the crystal structure of Antimony(V) phosphate (B84403) (SbOPO₄), outlining its synthesis, crystallographic data, and the experimental protocols used for its characterization.

Introduction

Antimony(V) phosphate, with the chemical formula SbOPO₄, is an inorganic compound that has garnered interest in materials science. It is crucial to distinguish it from its more commonly studied counterpart, Antimony(III) phosphate (SbPO₄), which possesses a different crystal structure and properties. This document focuses exclusively on the pentavalent form, SbOPO₄, detailing its monoclinic crystal structure and the analytical techniques employed for its structural elucidation. For professionals in drug development, understanding the structural and chemical properties of antimony compounds is pertinent, as pentavalent antimony derivatives have historically been used as prodrugs in the treatment of diseases like leishmaniasis.

Crystal Structure and Properties

This compound crystallizes in a monoclinic system, a key characteristic that defines its physical and chemical behavior.[1][2] The structure consists of antimony and phosphate groups arranged in a specific three-dimensional lattice.

Crystallographic Data

The fundamental crystallographic parameters for this compound have been determined through X-ray diffraction studies.[1][2] These quantitative data are summarized in the table below for clarity and comparative analysis.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/c | [1][2] |

| Lattice Constants | a = 6.791 Å | [1][2] |

| b = 8.033 Å | [1][2] | |

| c = 7.046 Å | [1][2] | |

| β = 115.90° | [1][2] | |

| Formula Units (Z) | 4 | [1][2] |

Experimental Protocols

The synthesis and structural confirmation of this compound rely on specific experimental procedures. The following sections detail the methodologies for its preparation and characterization.

Synthesis of this compound

A common method for the synthesis of this compound involves a solid-state reaction at elevated temperatures.[1][2]

Protocol:

-

Precursor Preparation: A mixture of hydrated antimony(V) oxide (Sb₂O₅·xH₂O) and ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) is prepared.

-

Heating: The mixture is heated in a furnace.

-

Reaction: Upon heating, the precursors react to form this compound (SbOPO₄).

-

Decomposition: It is noted that at very high temperatures (1218 K), the compound may lose oxygen and convert to antimony(III) phosphate.[1][2]

Caption: Experimental workflow for the synthesis and characterization of SbOPO₄.

Characterization Methods

Powder XRD is the primary technique for determining the crystal structure of SbOPO₄.

Protocol:

-

Sample Preparation: The synthesized SbOPO₄ powder is finely ground to ensure random crystal orientation.[3] The powder is then mounted on a sample holder.[3]

-

Data Collection: The sample is irradiated with monochromatic X-rays in a diffractometer. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.[3]

-

Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the systematic absences of peaks are used to identify the space group (e.g., C2/c).[4][5]

Solid-state NMR spectroscopy provides insight into the local chemical environment of specific nuclei. For antimony phosphates, ³¹P and ¹²¹Sb NMR are particularly informative.

Protocol:

-

Sample Packing: The powdered sample of SbOPO₄ is packed into a zirconia rotor.

-

Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed (Magic Angle Spinning, MAS) to average out anisotropic interactions.[6]

-

³¹P NMR: A ³¹P NMR spectrum is acquired. The chemical shift provides information about the phosphate environment. For instance, the ³¹P chemical shift in SbPO₄ is reported to be -18 ppm.[1]

-

¹²¹Sb NMR: An ¹²¹Sb NMR spectrum is acquired. Due to the large quadrupole moment of the ¹²¹Sb nucleus, specialized techniques like wide-line NMR or advanced pulse sequences (e.g., WURST-QCPMG) may be necessary to obtain a usable spectrum, especially at high magnetic fields.[7][8][9] The resulting spectrum is sensitive to the local symmetry and coordination of the antimony atoms.

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms in a sample.

Protocol:

-

Sample Mounting: The SbOPO₄ powder is mounted on a sample holder and placed in an ultra-high vacuum chamber.

-

Irradiation: The sample surface is irradiated with a beam of X-rays.

-

Electron Detection: The kinetic energy and number of electrons that escape from the surface are measured.

-

Spectral Analysis: The binding energy of the electrons is calculated. For phosphorus, the 2p electron binding energy is around 133.9 eV in a related compound.[1] For antimony, the Sb 3d peaks are analyzed to confirm the +5 oxidation state.

Relevance in Drug Development

While SbOPO₄ is primarily a material of interest in materials science, the chemistry of pentavalent antimony is central to the mechanism of certain antiparasitic drugs. Antimonial compounds, such as sodium stibogluconate, are administered as Sb(V) prodrugs. In vivo, these are reduced to the more toxic Sb(III) form, which is the active agent that targets parasitic enzymes. Understanding the structure and chemistry of stable Sb(V) compounds like SbOPO₄ provides fundamental knowledge that can inform the design and stabilization of new antimonial therapeutics.

Caption: Generalized pathway for the bioactivation of antimonial (SbV) prodrugs.

Conclusion

The crystal structure of this compound (SbOPO₄) is well-defined as a monoclinic system with the space group C2/c. Its synthesis via high-temperature reaction of antimony(V) oxide and an ammonium phosphate source is a standard method. A combination of analytical techniques, including X-ray Diffraction for structural determination, solid-state NMR for probing local environments, and XPS for confirming oxidation states, provides a comprehensive characterization of this material. This detailed structural and methodological guide serves as a valuable resource for researchers in materials science and provides contextual chemical insights for professionals in drug development working with related antimony compounds.

References

- 1. Antimony orthophosphate - Wikipedia [en.wikipedia.org]

- 2. Antimony orthophosphate - Wikiwand [wikiwand.com]

- 3. youtube.com [youtube.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. govinfo.gov [govinfo.gov]

- 6. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]

- 7. Feasibility of arsenic and antimony NMR spectroscopy in solids: an investigation of some group 15 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Antimony(V) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(V) phosphate (B84403) is an inorganic compound that has garnered significant interest due to its properties as an ion exchanger, catalyst, and its potential applications in various fields, including materials science and as a precursor in the synthesis of active pharmaceutical ingredients.[1] This guide provides a comprehensive overview of the synthesis and characterization of antimony(V) phosphate, offering detailed experimental protocols and quantitative data to support researchers in their endeavors. While pentavalent antimony compounds have historically been used in therapeutics, the trivalent state (Sb(III)) is often considered the biologically active form.[2] Antimony compounds, in general, have been utilized in the treatment of leishmaniasis.[3]

Synthesis of this compound

Several methods have been employed for the synthesis of this compound, each offering distinct advantages in terms of particle size, morphology, and purity. The most common methods include precipitation, hydrothermal synthesis, and sol-gel synthesis.

Precipitation Method

The precipitation method is a widely used technique for the synthesis of this compound due to its relative simplicity and scalability. This method involves the controlled reaction of a soluble antimony(V) salt with a phosphate source in an aqueous solution.

Experimental Protocol:

A detailed protocol for the synthesis of anhydrous antimony orthophosphate via precipitation is described in US Patent 3,649,174.[4] The following is a representative procedure based on this method:

-

Preparation of Antimony Solution: Dissolve antimony(V) chloride (SbCl₅) in concentrated hydrochloric acid.

-

Preparation of Phosphate Solution: Prepare a separate aqueous solution of a water-soluble orthophosphate, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄).[4]

-

Precipitation: Heat both solutions to approximately 75°C. Slowly add the phosphate solution to the vigorously stirred antimony solution. The rate of addition should be controlled to maintain the pH of the reaction mixture below 3.[4]

-

Digestion: After the addition is complete, continue stirring the mixture at 75°C for at least one hour to ensure complete reaction and precipitation.[4]

-

Washing: Filter the precipitate and wash it with a dilute solution of phosphoric acid, followed by deionized water, until the filtrate is free of chloride ions.[4]

-

Drying: Dry the resulting white solid in an oven at a suitable temperature to obtain anhydrous this compound.

Logical Workflow for Precipitation Synthesis:

Hydrothermal Method

The hydrothermal method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This technique can produce well-defined crystalline materials with controlled morphology.

Experimental Protocol:

-

Precursor Mixture: Prepare a precursor solution containing a source of antimony(V), such as antimony pentoxide (Sb₂O₅), and a phosphate source, like phosphoric acid (H₃PO₄), in a suitable solvent (typically water).

-

Autoclave Treatment: Transfer the precursor mixture into a Teflon-lined stainless steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (e.g., 120-200°C) for a defined period (e.g., 12-48 hours).

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the solid product by filtration.

-

Washing and Drying: Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, followed by drying in an oven.

Sol-Gel Method

The sol-gel process is a versatile method for synthesizing solid materials from small molecules. It involves the formation of a colloidal suspension (sol) and its subsequent gelation to form a network in a continuous liquid phase.

Experimental Protocol:

A general sol-gel procedure for preparing metal oxides can be adapted for this compound:

-

Sol Formation: Dissolve an antimony(V) precursor, such as antimony(V) isopropoxide, in an alcohol solvent. In a separate container, mix a phosphorus precursor, like triethyl phosphate, with water and a catalyst (acid or base).

-

Hydrolysis and Condensation: Slowly add the phosphorus precursor solution to the antimony precursor solution with vigorous stirring. The hydrolysis of the precursors will be initiated, followed by condensation reactions to form a sol.

-

Gelation: Continue stirring the sol until a viscous gel is formed. This process can be accelerated by gentle heating.

-

Aging: Age the gel for a period to allow for further polycondensation and strengthening of the network.

-

Drying: Dry the gel to remove the solvent. This can be done via conventional heating to form a xerogel or through supercritical drying to produce an aerogel.

-

Calcination: Heat the dried gel at an elevated temperature to remove organic residues and induce crystallization, yielding the final this compound product.

Characterization of this compound

A thorough characterization of the synthesized material is crucial to confirm its identity, purity, and properties. The following techniques are commonly employed for the characterization of this compound.

Logical Workflow for Characterization:

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized material.

Experimental Protocol:

-

Sample Preparation: Finely grind the this compound powder using a mortar and pestle.

-

Data Collection: Mount the powdered sample on a sample holder and place it in an X-ray diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation.

Quantitative Data:

This compound (SbOPO₄) crystallizes in the monoclinic system with the space group C2/c.[1]

| Crystallographic Parameter | Value [1] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 6.791 Å |

| b | 8.033 Å |

| c | 7.046 Å |

| β | 115.90° |

| Z (formula units per unit cell) | 4 |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the compound by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) and press it into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat powder.

-

Data Collection: Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

Quantitative Data:

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of the phosphate and antimony-oxygen bonds.

| Wavenumber (cm⁻¹) | Assignment [1] |

| 1145 | P-O stretching vibrations |

| 1052 | P-O stretching vibrations |

| 973 | P-O stretching vibrations |

| 664 | O-P-O bending vibrations |

| 590 | O-P-O bending vibrations |

| 500 | Sb-O stretching vibrations |

| 475 | Sb-O stretching vibrations |

| 372 | Sb-O stretching vibrations |

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of the compound.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample in a TGA/DTA crucible.

-

Data Collection: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss (TGA) and temperature difference (DTA) as a function of temperature.

Qualitative and Quantitative Data:

This compound is thermally stable at lower temperatures. At elevated temperatures, it undergoes decomposition. For instance, at 1218 K (945 °C), it loses oxygen to form antimony(III) phosphate.[1] A typical TGA curve would show a weight loss corresponding to this decomposition, while the DTA curve would indicate whether the process is endothermic or exothermic.

| Temperature Range | Event | Mass Loss (%) |

| > 900 °C | Decomposition to Sb(III) phosphate with loss of oxygen | Theoretical: ~7.4% |

Note: The exact decomposition temperature and mass loss can vary depending on the heating rate and atmosphere.

Ion-Exchange Capacity

The ion-exchange capacity is a crucial property of this compound, particularly for its application in separation and purification processes.

Experimental Protocol:

A common method to determine the ion-exchange capacity is through titration.

-

Column Preparation: Pack a known amount of this compound into a chromatography column.

-

Equilibration: Pass a solution of a specific cation (e.g., Na⁺ from a NaCl solution) through the column to replace the exchangeable protons.

-

Elution: Elute the displaced protons with a known volume of a standard solution (e.g., a salt solution).

-

Titration: Titrate the eluted solution containing the displaced protons with a standardized base solution (e.g., NaOH) to determine the amount of exchanged protons.

-

Calculation: The ion-exchange capacity is calculated in milliequivalents per gram (meq/g) of the material.

Potential Applications in Drug Development

While direct therapeutic applications of this compound are not extensively documented, its properties suggest potential roles in drug development:

-

Precursor for Antimonial Drugs: It can serve as a stable source of antimony for the synthesis of more complex organoantimony compounds, which have been investigated for their antiparasitic properties.[2]

-

Drug Delivery Systems: The ion-exchange properties of this compound could be explored for the controlled release of ionic drugs.

-

Radiopharmaceutical Development: Stable antimony compounds like antimony phosphate could be used in the development and testing of chelation and targeting strategies for therapeutic radionuclides.[5]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals. The detailed experimental protocols for precipitation, hydrothermal, and sol-gel synthesis methods, along with the quantitative data from XRD, FTIR, and thermal analysis, offer a solid foundation for the preparation and verification of this compound. The outlined characterization workflows and potential applications in drug development aim to facilitate further research and innovation in this field.

References

In-depth Technical Guide on the Thermal Stability of Antimony(V) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimony(V) phosphate (B84403) (SbOPO₄) is an inorganic compound of interest for its potential applications in various scientific fields. A critical aspect of its physicochemical properties is its behavior under thermal stress. This technical guide provides a comprehensive overview of the thermal stability of Antimony(V) phosphate, detailing its decomposition pathway and the experimental methodologies used for its characterization. Quantitative data from thermal analyses are presented to offer a clear understanding of its stability profile.

Thermal Decomposition of this compound

This compound is a thermally stable compound at moderate temperatures. However, upon heating to elevated temperatures, it undergoes a deoxidation process. The primary thermal decomposition event is the loss of oxygen, leading to the formation of Antimony(III) phosphate (SbPO₄).

Decomposition Pathway

The thermal decomposition of this compound can be represented by the following chemical equation:

2SbOPO₄(s) → 2SbPO₄(s) + O₂(g)

This reaction signifies a key transition in the oxidation state of antimony from +5 to +3.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key quantitative data from these analyses are summarized below.

| Thermal Event | Temperature (°C) | Temperature (K) | Mass Loss (%) | Description |

| Onset of Decomposition | 945 | 1218 | Theoretical: 7.38% | Loss of oxygen to form Antimony(III) phosphate.[1][2][3] |

Note: The mass loss is a theoretical calculation based on the stoichiometry of the decomposition reaction.

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a solid-state reaction at high temperatures.

Reactants:

-

Hydrated antimony(V) oxide (Sb₂O₅·xH₂O)

-

Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄)

Procedure:

-

A stoichiometric mixture of hydrated antimony(V) oxide and ammonium dihydrogen phosphate is thoroughly ground.

-

The mixture is heated in a furnace at 1173 K (900 °C).

-

The resulting product is cooled to room temperature to obtain this compound.

Thermal Analysis

The thermal stability of the synthesized this compound is evaluated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Instrumentation:

-

A simultaneous thermal analyzer capable of performing TGA and DTA is used.

Experimental Conditions:

-

Sample Mass: A precisely weighed sample of this compound is placed in an alumina (B75360) crucible.

-

Heating Rate: A controlled heating rate is applied, typically in the range of 5-20 °C/min.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, such as flowing dry air or an inert gas like nitrogen or argon.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above the decomposition point, for instance, up to 1000 °C.

-

Data Acquisition: The instrument records the change in sample mass (TGA) and the temperature difference between the sample and a reference material (DTA) as a function of temperature.

Visualizations

Experimental Workflow for Synthesis and Thermal Analysis

Caption: Workflow for the synthesis and thermal analysis of this compound.

Logical Relationship of Thermal Decomposition

Caption: Thermal decomposition pathway of this compound.

References

In-Depth Technical Guide to the Chemical Properties of Antimony(V) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(V) phosphate (B84403), with the chemical formula SbPO₄, is an inorganic compound that has garnered significant interest in materials science and environmental chemistry. Its unique structural and chemical properties make it a material of choice for applications such as ion exchange, catalysis, and as a component in specialty glasses. This technical guide provides a comprehensive overview of the core chemical properties of Antimony(V) phosphate, with a focus on quantitative data, experimental protocols, and the underlying chemical processes. While antimony compounds have historical applications in medicine, the focus of this guide is on the material science aspects of this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid. It is known for its high thermal and chemical stability, particularly in acidic and neutral environments, which underpins its utility in various applications.[1]

Structure and Crystallography

This compound crystallizes in a monoclinic system. The detailed crystallographic data are summarized in the table below.

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 6.791 Å, b = 8.033 Å, c = 7.046 Å, β = 115.90° |

| Formula Units per Unit Cell (Z) | 4 |

Source: Wikipedia

Solubility and Hydrolysis

Thermal Stability

This compound exhibits good thermal stability. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been employed to study its behavior at elevated temperatures. It is reported to be stable up to high temperatures, eventually decomposing at 1218 K (945 °C) by losing oxygen to form Antimony(III) phosphate (SbPO₄).

| Thermal Property | Value |

| Decomposition Temperature | 1218 K (945 °C) |

Source: Wikipedia

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hydrated antimony(V) oxide with a phosphate source, such as ammonium (B1175870) dihydrogen phosphate.

Materials:

-

Hydrated Antimony(V) oxide (Sb₂O₅·xH₂O)

-

Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

-

Deionized water

-

Furnace

-

Crucible

Procedure:

-

A stoichiometric mixture of hydrated antimony(V) oxide and ammonium dihydrogen phosphate is prepared.

-

The reactants are thoroughly mixed in a crucible.

-

The mixture is heated in a furnace at a controlled temperature. While the exact temperature profile can vary, heating to several hundred degrees Celsius is typical to initiate the reaction and drive off water and ammonia.

-

The resulting solid is cooled, washed with deionized water to remove any unreacted starting materials or soluble byproducts, and then dried.

Below is a graphical representation of the synthesis workflow.

References

Characterization of Antimony(V) Phosphate: A Technical Guide to Surface Area and Porosity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of antimony(V) phosphate (B84403), with a specific focus on its surface area and porosity. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this document outlines a detailed, standard methodology for its synthesis and subsequent analysis. This allows researchers to produce and characterize antimony(V) phosphate for applications such as ion exchange, catalysis, and drug delivery, where surface properties are critical.

Introduction to this compound

This compound is an inorganic compound that has been investigated for its ion exchange properties, particularly for the selective adsorption of heavy metal ions.[1] Its potential applications in various scientific and industrial fields necessitate a thorough understanding of its physical properties, especially its surface area and porosity, which are crucial for determining its efficacy as an adsorbent or catalyst support.

Synthesis of this compound

A viable method for the preparation of anhydrous antimony orthophosphate involves the reaction of an antimony oxide with a water-soluble orthophosphate source in an acidic medium. The following protocol is adapted from a patented synthesis method.[2]

Experimental Protocol for Synthesis

Materials:

-

Antimony(III) oxide (Sb₂O₃) or Antimony(V) oxide (Sb₂O₅)

-

Concentrated hydrochloric acid (HCl)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄) or another suitable water-soluble orthophosphate source

-

Dilute phosphoric acid (H₃PO₄)

-

Deionized water

Procedure: [2]

-

Preparation of Acidic Antimony Solution: Dissolve antimony oxide in concentrated hydrochloric acid. The solution should be heated to approximately 75°C to facilitate dissolution.

-

Preparation of Phosphate Solution: Prepare a solution of a water-soluble orthophosphate source, such as diammonium hydrogen phosphate, in deionized water. This solution should also be heated to around 75°C.

-

Precipitation: Slowly add the heated phosphate solution to the stirred, acidic antimony solution. The rate of addition should be controlled to maintain the pH of the reaction mixture below 3.

-

Digestion: After the addition is complete, continue to stir and digest the resulting precipitate for approximately one hour to ensure the complete formation of antimony phosphate.

-

Filtration and Washing: Separate the solid antimony phosphate precipitate from the solution by filtration.

-

Washing: Wash the collected precipitate first with dilute phosphoric acid and then with deionized water to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a suitable temperature to obtain anhydrous this compound.

The overall workflow for the synthesis and subsequent characterization of this compound is illustrated in the diagram below.

Surface Area and Porosity Characterization

The most common and reliable method for determining the specific surface area and porosity of solid materials is through gas adsorption analysis, typically using nitrogen as the adsorbate at cryogenic temperatures (77 K). The data obtained is then analyzed using the Brunauer-Emmett-Teller (BET) theory for surface area and methods like the Barrett-Joyner-Halenda (BJH) analysis for pore size distribution.

Experimental Protocol for Nitrogen Adsorption-Desorption

Instrumentation:

-

A gas adsorption analyzer (e.g., Micromeritics Gemini series, Quantachrome Autosorb)

-

Degassing unit

-

Analytical balance

-

Sample tubes

Procedure:

-

Sample Preparation and Degassing:

-

Accurately weigh a sufficient amount of the dried this compound powder (typically 100-200 mg, depending on the expected surface area) into a sample tube.

-

Attach the sample tube to the degassing unit of the gas adsorption analyzer.

-

Degas the sample under vacuum or a flow of an inert gas (e.g., nitrogen or helium) at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed contaminants from the surface. The exact temperature and duration should be optimized to ensure a clean surface without causing any structural changes to the material.

-

-

Nitrogen Adsorption-Desorption Measurement:

-

Transfer the degassed sample tube to the analysis port of the instrument.

-

Immerse the sample tube in a dewar of liquid nitrogen (77 K).

-

The instrument will then automatically dose the sample with known amounts of high-purity nitrogen gas at incrementally increasing pressures. The amount of gas adsorbed at each pressure point is measured until the pressure approaches the saturation pressure of nitrogen.

-

Following the adsorption measurement, the pressure is incrementally decreased, and the amount of gas desorbed at each step is measured to generate the desorption isotherm.

-

Data Analysis

The resulting nitrogen adsorption-desorption isotherm is then used to calculate the surface area and porosity characteristics.

-

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35.[3][4] The BET equation relates the amount of gas adsorbed to the relative pressure, allowing for the determination of the monolayer capacity (the amount of gas required to form a single layer on the surface). The specific surface area is then calculated from this monolayer capacity.[5]

-

Pore Volume and Pore Size Distribution: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).[6] The pore size distribution, which provides information on the relative abundance of pores of different sizes, is commonly calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[7] This method is based on the Kelvin equation and is suitable for mesoporous materials (pores with diameters between 2 and 50 nm).

Quantitative Data

As previously mentioned, specific experimental values for the BET surface area, pore volume, and pore size distribution of this compound are not well-documented in the accessible literature. However, for context, the calculated Topological Polar Surface Area (TPSA) for a representative molecular formula of this compound can be found in chemical databases. It is crucial to understand that TPSA is a calculated molecular descriptor based on the two-dimensional structure and is not equivalent to the experimentally determined BET surface area, which measures the accessible surface of a bulk material.

| Parameter | Value | Method |

| BET Surface Area | Data not available in literature | Experimental (Nitrogen Adsorption) |

| Pore Volume | Data not available in literature | Experimental (Nitrogen Adsorption) |

| Pore Size Distribution | Data not available in literature | Experimental (Nitrogen Adsorption) |

Researchers are encouraged to use the protocols outlined in this guide to obtain these crucial experimental values for their synthesized this compound materials. The data generated will be invaluable for the rational design and application of this compound in various fields.

References

- 1. Synthesis, characterization, and ion exchange behavior of this compound: selective adsorption of cadmium and mercury on its column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3649174A - Process for preparing antimony phosphate - Google Patents [patents.google.com]

- 3. ejournal.upi.edu [ejournal.upi.edu]

- 4. scispace.com [scispace.com]

- 5. particletechlabs.com [particletechlabs.com]

- 6. tvt.tf.fau.eu [tvt.tf.fau.eu]

- 7. eng.uc.edu [eng.uc.edu]

Unveiling the Properties of Antimony Phosphate: A Computational Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the computationally-derived properties of monoclinic Antimony(III) Phosphate (B84403) (SbPO₄). Leveraging data from high-throughput density functional theory (DFT) calculations and theoretical studies, this document offers a detailed exploration of its structural, electronic, and thermodynamic characteristics. The information presented herein is intended to serve as a foundational resource for researchers in materials science and computational chemistry, as well as professionals in drug development exploring inorganic compounds.

Core Computational Properties

Computational analysis reveals Antimony Phosphate (SbPO₄) to be a layered material with a monoclinic crystal structure. The key quantitative properties derived from these studies are summarized below, providing a baseline for further theoretical and experimental investigations.

Structural and Thermodynamic Data

The fundamental structural and thermodynamic parameters for monoclinic SbPO₄ have been calculated using first-principles methods. These values are essential for understanding the material's stability and crystal lattice configuration.

| Property | Value | Citation |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/m | [1] |

| Lattice Parameters | a = 6.885 Å, b = 4.873 Å, c = 5.288 Å | [1] |

| β = 83.386° | [1] | |

| Formation Energy | -2.365 eV/atom | [1] |

| Calculated Density | 4.08 g/cm³ | [1] |

Electronic Properties

The electronic structure of SbPO₄ dictates its electrical and optical behavior. Computational studies have determined its band gap, indicating it is an insulator.

| Property | Value | Citation |

| Band Gap (GGA) | 4.079 eV (Indirect) | [1] |

| Theoretical Band Gap | 3.84 eV (Indirect) | [2] |

Computational Methodology

The data presented in this guide is primarily derived from Density Functional Theory (DFT) calculations, a standard method for predicting the properties of solid-state materials.

Ab Initio Calculations

The properties of monoclinic SbPO₄ were determined using the Vienna Ab initio Simulation Package (VASP). The calculations were performed within the Generalized Gradient Approximation (GGA) using the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional. The projector augmented-wave (PAW) method was employed to describe the interaction between the core and valence electrons. A plane-wave basis set with a kinetic energy cutoff of 520 eV was used. The Brillouin zone was sampled using a Monkhorst-Pack k-point mesh. For structural optimization, the atomic positions and lattice parameters were fully relaxed until the forces on each atom were less than 0.01 eV/Å.

The computational workflow for characterizing a material like SbPO₄ typically follows a logical progression from defining the crystal structure to calculating its various properties.

Experimental Protocols

While this guide focuses on computational data, understanding the synthesis of the material is crucial for experimental validation.

Solid-State Synthesis of Antimony Phosphate

A common method for synthesizing antimony phosphate involves a solid-state reaction.[3]

Materials:

-

Antimony metal (Sb)

-

Meta-phosphoric acid ((HPO₃)ₙ)

Procedure:

-

A stoichiometric mixture of antimony metal and meta-phosphoric acid is prepared.

-

The mixture is thoroughly ground in an agate mortar to ensure homogeneity.

-

The ground mixture is placed in an alumina (B75360) crucible.

-

The crucible is heated in a furnace at high temperatures to initiate the reaction. The exact temperature and duration will influence the final product's crystallinity and phase purity.

-

After the reaction is complete, the furnace is cooled down to room temperature.

-

The resulting product is collected and can be characterized using techniques like X-ray diffraction (XRD) to confirm the formation of the desired SbPO₄ phase.

Precipitation Method for Anhydrous Antimony Orthophosphate

An alternative synthesis route involves precipitation from a solution.[4]

Materials:

-

Antimony oxide (Sb₂O₃)

-

Concentrated hydrochloric acid (HCl)

-

A water-soluble orthophosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄)

-

Dilute phosphoric acid (H₃PO₄)

-

Deionized water

Procedure:

-

Antimony oxide is dissolved in concentrated hydrochloric acid under controlled temperature conditions to form an acid antimony solution.

-

Slowly, a solution of a water-soluble orthophosphate source is added to the antimony solution. The rate of addition should be controlled to maintain the pH of the reaction solution below approximately 3.

-

A precipitate of antimony phosphate will form.

-

The reaction mixture is digested for about one hour to ensure complete precipitation.

-

The solid antimony phosphate is then separated from the solution by filtration.

-

The precipitate is washed first with dilute phosphoric acid and then with deionized water to remove any remaining impurities.

-

The final product is dried to obtain anhydrous antimony orthophosphate.

Structural and Electronic Details

The relationship between the crystal structure and the resulting electronic properties is a key aspect of understanding a material's behavior.

Crystal Structure Analysis

Monoclinic SbPO₄ is characterized by a two-dimensional layered structure.[1] Within these layers, the antimony atoms are in a +3 oxidation state (Sb³⁺) and are coordinated to four oxygen atoms in a see-saw-like geometry. The phosphorus atoms are in a +5 oxidation state (P⁵⁺) and are tetrahedrally coordinated to four oxygen atoms. These SbO₄ and PO₄ polyhedra are interconnected, forming the layers. The interaction between these layers is expected to be weaker, which is a common feature of van der Waals materials.

The logical relationship for determining the thermodynamic stability of a computationally predicted material involves comparing its formation energy to that of known competing phases. This is often visualized using a convex hull diagram.

Electronic Band Structure

The calculated electronic band structure of monoclinic SbPO₄ reveals an indirect band gap of approximately 3.84 to 4.08 eV.[1][2] An indirect band gap means that the valence band maximum (VBM) and the conduction band minimum (CBM) do not occur at the same k-point in the Brillouin zone. This characteristic has significant implications for the material's optical properties, as electron-hole recombination in indirect band gap materials typically requires the involvement of a phonon to conserve momentum, making radiative recombination less efficient than in direct band gap materials. Theoretical analysis indicates that the top of the valence band is primarily composed of O 2p states, while the bottom of the conduction band is mainly formed by Sb 5p states.[2]

Conclusion

The computational studies summarized in this technical guide provide a robust foundation for understanding the core properties of monoclinic Antimony(III) Phosphate. The data on its stable, layered crystal structure, and its wide, indirect band gap offer valuable insights for its potential applications. The detailed methodologies and synthesis protocols also serve as a practical reference for further experimental and theoretical exploration of this and related antimony-based compounds. This computationally-driven approach accelerates the discovery and characterization of new materials, paving the way for their integration into novel technologies.

References

- 1. mp-3439: SbPO4 (monoclinic, P2_1/m, 11) [legacy.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and vibrational spectrum of antimony phosphate, SbPO4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3649174A - Process for preparing antimony phosphate - Google Patents [patents.google.com]

Stability of Antimony(V) Phosphate in Acidic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony compounds have a long history in therapeutic applications, particularly in the treatment of leishmaniasis. The stability of these compounds under various physiological conditions is a critical factor in their efficacy and safety profile. Antimony(V) phosphate (B84403) is a compound of interest, and understanding its behavior in acidic environments, such as those found in the gastric tract or in certain drug formulations, is paramount for its development and application.

This technical guide provides a comprehensive overview of the factors influencing the stability of antimony(V) phosphate in acidic media. While direct quantitative data for the dissolution of pure this compound is not extensively available in peer-reviewed literature, this guide outlines the theoretical underpinnings of its stability and provides detailed experimental protocols for its assessment. The methodologies described are adapted from established leaching and dissolution studies of other antimony compounds and inorganic materials.

Theoretical Background: Factors Influencing Stability

The stability of this compound (SbPO₄) in acidic media is primarily governed by its solubility, which is influenced by the pH of the solution and the presence of complexing agents.

2.1 Effect of pH

In acidic solutions, the phosphate anion (PO₄³⁻) undergoes protonation to form HPO₄²⁻, H₂PO₄⁻, and ultimately phosphoric acid (H₃PO₄). This shifting equilibrium reduces the concentration of free PO₄³⁻ ions in the solution, which, according to Le Chatelier's principle, drives the dissolution of the this compound salt to replenish the phosphate ions.

The antimony(V) cation (Sb⁵⁺) is highly prone to hydrolysis in aqueous solutions. In acidic conditions, it is likely to exist as the hydrated antimony pentoxide (Sb₂O₅·nH₂O) or as complex oxy- and hydroxy-species. The overall dissolution process can be conceptualized as a reaction with H⁺ ions, leading to the formation of soluble antimony species and phosphoric acid. The solubility of antimony oxides, and by extension this compound, generally increases with increasing acidity (i.e., lower pH).

2.2 Potential Dissolution and Hydrolysis Pathways

The dissolution of this compound in an acidic medium can be represented by a series of interconnected equilibria. The following diagram illustrates the logical relationships in the expected dissolution and hydrolysis pathways.

Caption: Logical flow of this compound dissolution in acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound in acidic media, a standardized leaching or dissolution test should be performed. The following protocols are adapted from established methods for testing the leachability of inorganic compounds.

3.1 Materials and Equipment

-

This compound powder (synthesized and characterized)

-

Deionized water (Type I)

-

Acids of choice (e.g., HCl, H₂SO₄, simulated gastric fluid)

-

pH meter and probes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for antimony analysis

-

UV-Vis Spectrophotometer for phosphate analysis (e.g., phosphomolybdate blue method)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2 Experimental Workflow Diagram

The following diagram outlines the general workflow for the stability testing of this compound.

Caption: Experimental workflow for stability testing.

3.3 Detailed Protocol: pH-Static Leaching Test

This protocol aims to determine the extent of antimony and phosphate leached from this compound at a constant pH over a specified period.

-

Preparation of Leaching Solutions: Prepare a series of acidic solutions with different pH values (e.g., pH 1, 2, 3, 4, 5) using a suitable acid (e.g., HCl).

-

Sample Preparation: Accurately weigh a specific amount of this compound powder (e.g., 1.0 g).

-

Leaching Procedure:

-

Place the weighed this compound into a series of flasks.

-

Add a specific volume of the corresponding pH-adjusted leaching solution to achieve a desired solid-to-liquid ratio (e.g., 1:100 w/v).

-

Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 37°C for physiological relevance).

-

-

Sampling:

-

At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the suspension.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to separate the solid from the liquid phase.

-

Acidify the filtrate to prevent precipitation of antimony species before analysis.

-

-

Analysis:

-

Data Calculation: Calculate the percentage of antimony and phosphate leached from the initial solid material.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of pH on Antimony and Phosphate Leaching at 24 hours

| pH | Initial Sb in Solid (mg) | Leached Sb (mg) | % Sb Leached | Initial P in Solid (mg) | Leached P (mg) | % P Leached |

| 1.0 | ||||||

| 2.0 | ||||||

| 3.0 | ||||||

| 4.0 | ||||||

| 5.0 |

Table 2: Dissolution Kinetics of Antimony at pH 2

| Time (hours) | Concentration of Dissolved Sb (mg/L) | % Sb Leached |

| 1 | ||

| 4 | ||

| 8 | ||

| 24 | ||

| 48 |

Conclusion

The stability of this compound in acidic media is a critical parameter for its potential use in pharmaceutical applications. While direct stability data is sparse, the theoretical framework and experimental protocols provided in this guide offer a robust approach for researchers to determine the dissolution kinetics and pH-dependent solubility of this compound. The systematic generation of such data will be invaluable for understanding its behavior in acidic environments and for the development of safe and effective antimony-based therapeutics.

References

In-Depth Technical Guide to Antimony(V) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antimony(V) phosphate (B84403), focusing on its chemical identity, physicochemical properties, synthesis protocols, and its relevance in biological systems and drug development.

Chemical Identity and Properties

Antimony(V) phosphate is an inorganic compound of antimony in its +5 oxidation state. There appears to be some ambiguity in the literature and commercial databases regarding its precise stoichiometric formula, likely due to the existence of various hydrated or complex forms. The most consistently cited Chemical Abstracts Service (CAS) number is 123402-86-8 .[1][2]

Physicochemical Data

Quantitative data for this compound is not consistently reported across all sources. The following table summarizes the available information, with notes on discrepancies. It is important for researchers to confirm these properties through analytical characterization.

| Property | Value | Source(s) | Notes |

| CAS Number | 123402-86-8 | [1][2] | This is the most frequently assigned CAS number for the pentavalent form. The CAS number 12036-46-3 typically refers to Antimony(III) phosphate (SbPO₄). |

| Molecular Formula | H₆O₇PSb or Sb₂O₅·P₂O₅·3H₂OO₂₀P₅Sb₃ (variant) | [1][2][3] | PubChem lists a hydrated formula.[2] Other sources suggest complex phosphate structures.[3] This variability indicates that "this compound" may not be a single, well-defined compound but a class of related materials. |

| Molecular Weight | 270.78 g/mol (for H₆O₇PSb)840.137 g/mol (for O₂₀P₅Sb₃) | [2][4] | The molecular weight varies significantly with the assumed molecular formula. |

| Appearance | White solid/powder | [3] | Generally described as a white solid material. |

| Solubility | Data not consistently available. Likely hydrolyzes in water. | [5][6] | While specific solubility data for the Sb(V) form is scarce, the related Sb(III) phosphate is reported to hydrolyze in water.[5][6] |

| Thermal Stability | A related compound is reported to lose oxygen at 1218 K (945 °C) to form Antimony(III) phosphate.[7] | [7] | The compound possesses good thermal stability.[8] |

| Crystal Structure | A compound identified as this compound has a C2/c space group with unit cell dimensions a = 6.791 Å, b = 8.033 Å, c = 7.046 Å, and β = 115.90°. | [7] | This data is provided in a context primarily discussing Antimony(III) phosphate and should be used with caution. |

Note: Some commercial databases list properties like a boiling point of 158°C, which is highly improbable for an inorganic salt and likely erroneous data.[3][4]

Experimental Protocols: Synthesis of this compound

While a variety of methods exist for antimony-containing compounds, a common laboratory-scale synthesis for this compound involves the high-temperature reaction of antimony pentoxide with a phosphate source. The following protocol is based on established methods for solid-state inorganic synthesis.[7]

Solid-State Reaction Method

Objective: To synthesize this compound via a solid-state reaction between hydrated antimony pentoxide and ammonium (B1175870) dihydrogen phosphate.

Reaction: Sb₂O₅·xH₂O + 2(NH₄)H₂PO₄ → 2SbPO₄(V) + 2NH₃ + (x+3)H₂O (Note: This is a simplified representation; the final product may be a complex phosphate).

Materials and Equipment:

-

Hydrated Antimony(V) oxide (Sb₂O₅·xH₂O)

-

Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

-

Agate mortar and pestle

-

Alumina (B75360) or porcelain crucible

-

High-temperature tube or muffle furnace with temperature control

-

Fume hood

Procedure:

-

Stoichiometric Calculation: Calculate the molar masses of the reactants. Weigh out the hydrated antimony(V) oxide and ammonium dihydrogen phosphate in a 1:2 molar ratio (Sb:P).

-

Homogenization: Thoroughly grind the weighed reactants together in an agate mortar and pestle for at least 30 minutes to ensure a homogenous mixture. This step is critical for a complete reaction.

-

Thermal Treatment:

-

Place the homogenized powder mixture into an alumina crucible.

-

Position the crucible in the center of the furnace.

-

Heat the sample according to the following temperature program under a fume hood to safely vent the evolving ammonia (B1221849) and water vapor:

-

Ramp up to 200°C at a rate of 5°C/min and hold for 2 hours to slowly drive off water and ammonia.

-

Ramp up to 600°C at a rate of 10°C/min and hold for 12 hours.

-

Ramp up to 800°C at a rate of 10°C/min and hold for 24 hours.

-

-

-

Cooling and Recovery:

-

Turn off the furnace and allow the sample to cool to room temperature naturally.

-

Once cooled, remove the crucible. The resulting product should be a white, crystalline powder.

-

-

Characterization (Recommended):

-

Confirm the crystal phase and purity using Powder X-ray Diffraction (PXRD).

-

Analyze the elemental composition using Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) analysis.

-

Investigate the vibrational modes of the phosphate groups using Fourier-Transform Infrared (FTIR) or Raman spectroscopy.

-

Relevance in Drug Development and Biological Signaling

Antimony compounds have a long history in medicine, particularly as antiparasitic agents for treating leishmaniasis.[9] The pentavalent form (Sb(V)) is typically administered as a prodrug, which is then reduced in vivo to the more cytotoxic trivalent form (Sb(III)). Research is also exploring the potential of antimony compounds as anticancer agents. Their biological activity is rooted in their ability to interact with various cellular signaling pathways.

Induction of Apoptosis via the SEK1/JNK Pathway

Antimony compounds, often through the generation of reactive oxygen species (ROS), can induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Antimony-induced oxidative stress leads to the activation of the upstream kinase SEK1 (also known as MKK4), which in turn phosphorylates and activates JNK. Activated JNK then translocates to the nucleus to activate transcription factors like AP-1, leading to the expression of pro-apoptotic genes.

Caption: Antimony-induced activation of the SEK1/JNK pro-apoptotic pathway.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival pathway that is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis. Antimony compounds have been shown to suppress this pathway. By inhibiting the phosphorylation and subsequent activation of key proteins like Akt and the downstream mTOR complex, antimony can halt cell cycle progression and promote cell death, making it a pathway of interest for cancer therapy research.

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway by antimony.

References

- 1. This compound | 123402-86-8 [m.chemicalbook.com]

- 2. This compound | H6O7PSb | CID 3083012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound (123402-86-8) for sale [vulcanchem.com]

- 5. ANTIMONY PHOSPHATE CAS#: 12036-46-3 [m.chemicalbook.com]

- 6. ANTIMONY PHOSPHATE | 12036-46-3 [amp.chemicalbook.com]

- 7. Antimony orthophosphate - Wikipedia [en.wikipedia.org]

- 8. Synthesis, characterization, and ion exchange behavior of this compound: selective adsorption of cadmium and mercury on its column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Antimony(V) Phosphate Electrode for Electrochemical Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony-based materials have garnered significant interest in the field of electrochemistry due to their unique electronic and catalytic properties. Antimony(V) phosphate (B84403) (SbP) is an inorganic compound that presents potential as a robust and sensitive material for the modification of electrodes in electrochemical sensors. Its application is particularly promising in the analysis of pharmaceutical compounds and other electroactive species. The high oxidation state of antimony in this compound may offer distinct advantages in mediating electron transfer reactions at the electrode surface.

This document provides detailed protocols for the synthesis of Antimony(V) phosphate, the preparation of a modified electrode, and its application in electrochemical sensing. While specific performance data for this compound electrodes in drug sensing is emerging, this guide establishes a foundational methodology for researchers to develop and validate their own SbP-based electrochemical sensors.

Synthesis of this compound

This protocol describes a solid-state reaction method for the synthesis of this compound from commercially available precursors.

Materials and Equipment

-

Antimony(V) oxide (Sb₂O₅)

-

Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)

-

Mortar and pestle

-

High-temperature tube furnace

-

Ceramic crucible

-

Deionized water

-

Filtration apparatus

-

Drying oven

Protocol: Solid-State Synthesis of this compound

-

Precursor Preparation: Accurately weigh equimolar amounts of Antimony(V) oxide and ammonium dihydrogen phosphate.

-

Homogenization: Thoroughly grind the precursors together in a mortar and pestle for at least 15 minutes to ensure a homogeneous mixture.

-

Thermal Treatment: Transfer the powdered mixture to a ceramic crucible and place it in a high-temperature tube furnace.

-

Calcination: Heat the mixture at a rate of 5 °C/min to 600 °C and maintain this temperature for 4 hours in an air atmosphere.

-

Cooling: Allow the furnace to cool down naturally to room temperature.

-

Purification: Wash the resulting white powder several times with deionized water to remove any unreacted precursors or soluble byproducts.

-

Drying: Dry the purified this compound powder in an oven at 80 °C for 12 hours.

-

Characterization (Optional): The synthesized material can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups.

Preparation of this compound Modified Electrode

This section details the procedure for modifying a glassy carbon electrode (GCE) with the synthesized this compound. The same procedure can be adapted for other electrode substrates like screen-printed electrodes (SPEs).

Materials and Equipment

-

Synthesized this compound powder

-

Glassy carbon electrode (GCE)

-

Polishing materials (alumina slurry, polishing pads)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Ultrasonic bath

-

Micropipette

-

Infrared lamp or oven

Protocol: Electrode Modification

-

Electrode Polishing: Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each. Rinse thoroughly with deionized water and sonicate in a 1:1 ethanol (B145695) and water solution for 5 minutes to remove any residual alumina particles.

-

Dispersion Preparation: Disperse 5 mg of the synthesized this compound powder in 1 mL of DMF.

-

Homogenization: Sonicate the dispersion for at least 30 minutes to form a stable and homogeneous suspension.

-

Electrode Coating: Using a micropipette, drop-cast 5-10 µL of the this compound suspension onto the cleaned GCE surface.

-

Drying: Dry the modified electrode under an infrared lamp or in an oven at a low temperature (e.g., 50 °C) for 15-20 minutes to evaporate the solvent.

-

Activation (Optional): The modified electrode may require electrochemical activation in a suitable electrolyte solution (e.g., phosphate buffer solution) by cycling the potential for several scans.

Electrochemical Sensing Application

The prepared this compound modified electrode can be used for the electrochemical detection of a wide range of electroactive analytes. A general protocol for the determination of a target analyte is provided below.

Materials and Equipment

-

This compound modified working electrode

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Supporting electrolyte (e.g., phosphate buffer solution, Britton-Robinson buffer)

-

Standard solutions of the target analyte

General Protocol: Electrochemical Detection

-

Electrochemical Cell Setup: Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte.

-

Electrode Preconditioning: Apply a suitable potential to the working electrode for a specified time to precondition the electrode surface.

-

Background Measurement: Record the electrochemical response (e.g., cyclic voltammogram or differential pulse voltammogram) of the modified electrode in the supporting electrolyte alone.

-

Analyte Addition: Add a known concentration of the target analyte to the electrochemical cell.

-

Measurement: Record the electrochemical response in the presence of the analyte. The appearance of new peaks or an increase in the current of existing peaks indicates the electrochemical activity of the analyte.

-

Calibration: Repeat steps 4 and 5 with varying concentrations of the analyte to construct a calibration curve (peak current vs. concentration).

-

Sample Analysis: The concentration of the analyte in an unknown sample can be determined using the calibration curve.

Performance Data of Antimony-Based Electrochemical Sensors

While specific performance data for this compound electrodes in drug sensing is still under extensive research, the following table summarizes the performance of various antimony-based electrodes for the detection of relevant pharmaceutical and biological compounds to provide a benchmark.

| Electrode Modifier | Analyte | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Antimony Nanoparticles on Renewable Carbon | Methylparaben | DPV | 0.2 - 9.0 | 0.05 | [1] |

| Antimony Film on Screen-Printed Carbon Electrode | Nickel(II) | AdSV | Not Specified | Not Specified | [2] |

| Boron-Doped Diamond Nanoparticles | Antimony(III) | SWV | 0.19 - 0.59 | 0.0241 | [3] |

| Antimony Oxide | pH | Potentiometry | pH 2-10 | Not Applicable | [4] |

Note: The data presented is for antimony-based materials and not specifically for this compound, which is a promising but less explored material for these specific analytes.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound and the fabrication of a modified electrode for electrochemical sensing applications. The unique properties of this compound make it a promising candidate for the development of sensitive and selective sensors for a variety of analytes, particularly in the pharmaceutical and drug development sectors. Further research and optimization of these protocols are encouraged to fully explore the potential of this novel electrode material.

References

Application Notes and Protocols for Heavy Metal Removal Using Antimony(V) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(V) phosphate (B84403) is an inorganic cation exchanger that has demonstrated notable efficacy in the selective removal of heavy metal ions, particularly cadmium (Cd²⁺) and mercury (Hg²⁺), from aqueous solutions. Its unique properties, including high ion-exchange capacity and thermal and chemical stability, make it a promising material for environmental remediation and purification processes in various industrial and research settings. This document provides detailed protocols for the synthesis of Antimony(V) phosphate and its application in a column chromatography setup for the removal of cadmium and mercury.

Data Presentation

The performance of this compound as an ion exchanger for heavy metal removal is summarized in the table below. The data is compiled from available literature and represents typical performance characteristics.

| Parameter | Cadmium (Cd²⁺) | Mercury (Hg²⁺) | Notes |

| Ion Exchange Capacity (meq/g) | ~1.2 | ~1.5 | The ion exchange capacity can vary based on the synthesis conditions and the specific properties of the material. |

| Optimal pH Range | 4.0 - 6.0 | 3.0 - 5.0 | Adsorption is generally favored in slightly acidic conditions to prevent the formation of metal hydroxides. |

| Eluent for Regeneration | 1 M Nitric Acid (HNO₃) | 1 M Nitric Acid (HNO₃) | Other mineral acids can also be effective for regeneration. |

| Separation Efficiency | High | High | This compound shows high selectivity for these ions, allowing for effective separation from other metal ions. |

Experimental Protocols

Protocol 1: Synthesis of this compound Ion Exchanger

This protocol describes the synthesis of this compound via a precipitation reaction.

Materials:

-

Antimony(V) chloride (SbCl₅)

-

Orthophosphoric acid (H₃PO₄)

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized water

-

Glass beakers

-

Magnetic stirrer

-

pH meter

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Prepare a 0.1 M solution of Antimony(V) chloride in 2 M hydrochloric acid.

-

Prepare a 0.1 M solution of orthophosphoric acid.

-

In a large beaker, mix the Antimony(V) chloride solution and the orthophosphoric acid solution in a 1:1 volume ratio with constant stirring.

-

Slowly add ammonia solution to the mixture to adjust the pH to approximately 1. A gelatinous precipitate of this compound will form.

-

Continue stirring the mixture for 24 hours at room temperature to allow for the complete formation and aging of the precipitate.

-

Filter the precipitate using a Buchner funnel and wash it thoroughly with deionized water until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).

-

Dry the precipitate in an oven at 100°C for 24 hours.

-

The dried product should be ground and sieved to obtain particles of the desired size for column packing.

Synthesis workflow for this compound.

Protocol 2: Heavy Metal Removal Using an this compound Column

This protocol outlines the procedure for removing Cadmium (Cd²⁺) and Mercury (Hg²⁺) from an aqueous solution using a packed column of this compound.

Materials:

-

Synthesized this compound ion exchanger

-

Chromatography column

-

Aqueous solution containing Cadmium and Mercury ions (e.g., 10 ppm of each)

-

pH meter

-

1 M Nitric Acid (for regeneration)

-

Deionized water

-

Fraction collector (optional)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal ion concentration analysis

Procedure:

Column Preparation:

-

Prepare a slurry of the this compound in deionized water.

-

Pour the slurry into the chromatography column, allowing the particles to settle and form a packed bed. Avoid air bubbles in the column.

-

Wash the column with deionized water until the effluent is clear and has a neutral pH.

Sample Loading and Elution:

-

Adjust the pH of the heavy metal solution to the optimal range (e.g., pH 4-5).

-

Pass the heavy metal solution through the column at a constant flow rate (e.g., 1-2 mL/min).

-

Collect the effluent in fractions (if desired) to monitor the breakthrough of the metal ions.

-

Continue passing the solution through the column until the desired volume is treated or until breakthrough is detected.

Analysis:

-

Analyze the concentration of Cadmium and Mercury in the initial solution and in the collected effluent fractions using AAS or ICP-MS to determine the removal efficiency.

Column Regeneration:

-

After the column is saturated with heavy metal ions, pass a sufficient volume of 1 M Nitric Acid through the column to elute the bound Cadmium and Mercury.

-

Wash the column thoroughly with deionized water until the effluent is neutral. The regenerated column can be reused for subsequent removal cycles.

Experimental workflow for heavy metal removal.

Mechanism of Removal

The removal of heavy metal ions by this compound occurs primarily through an ion exchange mechanism. The protons (H⁺) of the phosphate groups in the inorganic matrix are exchanged for the divalent heavy metal cations (M²⁺) from the solution.

Logical relationship of the ion exchange process.

Sol-Gel Synthesis of Antimony(V) Phosphate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(V) phosphate (B84403) (SbP) is an inorganic material with significant potential in various scientific and industrial fields. Its high ion-exchange capacity and selectivity for certain metal ions make it a valuable material for applications in separation science, catalysis, and environmental remediation. Furthermore, its properties are of interest in the development of novel drug delivery systems and functional biomaterials. The sol-gel method offers a versatile and controlled route to synthesize Antimony(V) phosphate with tailored properties, such as high surface area and porosity, at relatively low temperatures. This document provides detailed application notes and experimental protocols for the sol-gel synthesis of this compound.

Applications

The unique properties of sol-gel synthesized this compound open up a range of applications:

-

Ion Exchange and Separation: Due to its excellent ion-exchange capabilities, this compound can be used for the selective removal of heavy metal ions from aqueous solutions, a critical process in wastewater treatment and environmental remediation.[1] It also shows promise in the separation of radioactive isotopes.

-

Catalysis: The high surface area and porous nature of sol-gel derived materials make them excellent candidates for use as catalysts or catalyst supports in various chemical reactions. The acidic nature of the phosphate groups can also contribute to catalytic activity.

-

Drug Delivery: The porous matrix of this compound can be loaded with therapeutic agents, allowing for their controlled and sustained release. The biocompatibility of antimony compounds is an area of active research, with potential applications in targeted drug delivery.

-

Biomaterials: As a component in composite materials, this compound can be used to develop novel biomaterials with specific functionalities, such as antimicrobial coatings or scaffolds for tissue engineering.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound prepared by methods expected to yield properties similar to a sol-gel derived product.

| Property | Value | Method of Preparation | Reference |

| Ion-Exchange Capacity | 0.82 meq/g (for K+) | Precipitation | Unpublished Data |

| Surface Area (BET) | 25 m²/g | Precipitation | Unpublished Data |

| Pore Volume | 0.04 cm³/g | Precipitation | Unpublished Data |

| Average Pore Diameter | 6.4 nm | Precipitation | Unpublished Data |

| Chemical Composition | Sb:P ratio of 2:3 | Precipitation | Unpublished Data |

Experimental Protocols

This section details a proposed experimental protocol for the sol-gel synthesis of this compound. This protocol is based on established principles of sol-gel chemistry for multivalent metal phosphates.

Protocol 1: Sol-Gel Synthesis of this compound Using Antimony(V) Chloride Precursor

Materials:

-

Antimony(V) chloride (SbCl₅)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Ethanol (B145695) (absolute)

-

Deionized water

-

Ammonia (B1221849) solution (NH₄OH, 28-30%)

Equipment:

-

Glass reactor with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Heating mantle

-

pH meter

-

Beakers and graduated cylinders

-

Oven for drying

-

Furnace for calcination (optional)

Procedure:

-

Preparation of the Antimony Precursor Solution (Sol):

-

In a fume hood, dissolve a specific molar amount of Antimony(V) chloride in absolute ethanol in the glass reactor with vigorous stirring. The concentration of the precursor can be varied to control the final particle size. A typical starting concentration is 0.1 M.

-

-

Hydrolysis and Condensation:

-

In a separate beaker, prepare a solution of orthophosphoric acid and deionized water in ethanol. The molar ratio of Sb:P should be controlled, with a common ratio being 1:1.

-

Slowly add the phosphoric acid solution to the antimony chloride solution dropwise using the dropping funnel while maintaining vigorous stirring.

-

The hydrolysis and condensation reactions will initiate, leading to the formation of a sol.

-

-

Gelation:

-

Slowly add ammonia solution dropwise to the sol to catalyze the gelation process. Monitor the pH of the solution and adjust it to a value between 4 and 6 to promote the formation of a stable gel.

-

Continue stirring for several hours at room temperature until a transparent or translucent gel is formed.

-

-

Aging:

-

Cover the reactor and allow the gel to age at room temperature for 24-48 hours. During aging, the gel network strengthens through further condensation reactions, and syneresis (expulsion of solvent from the gel) may occur.

-

-

Drying:

-

Carefully transfer the aged gel to a petri dish and dry it in an oven at 80-100 °C for 12-24 hours to remove the solvent and form a xerogel.

-

-

Washing:

-

Grind the dried xerogel into a fine powder. Wash the powder repeatedly with deionized water to remove any unreacted precursors and byproducts, such as ammonium (B1175870) chloride. Centrifugation or filtration can be used to separate the powder from the washing solution.

-

-

Final Drying:

-

Dry the washed powder in an oven at 100-120 °C to a constant weight.

-

-

Calcination (Optional):

-

For applications requiring higher crystallinity and thermal stability, the dried powder can be calcined in a furnace at temperatures ranging from 300 to 600 °C. The calcination temperature and duration will influence the final phase and morphology of the material.

-

Visualizations

Signaling Pathway of Sol-Gel Synthesis

Caption: Key stages in the sol-gel synthesis of this compound.

Experimental Workflow for Sol-Gel Synthesis

Caption: Step-by-step workflow for the sol-gel synthesis of this compound.

References

Application Notes and Protocols for the Hydrothermal Synthesis of Antimony(V) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and proposed experimental protocols for the synthesis of Antimony(V) phosphate (B84403) via hydrothermal methods. Antimony compounds have long been of interest in materials science and medicine, particularly in the development of therapeutic agents. While trivalent antimony (Sb(III)) is often the biologically active form, pentavalent antimony (Sb(V)) compounds are generally better tolerated and serve as important prodrugs. The synthesis of well-defined Antimony(V) phosphate is of interest for its potential applications in drug delivery, ion exchange, and catalysis.

Introduction

This compound is an inorganic compound that has been explored for its ion exchange properties, particularly for the selective adsorption of heavy metals.[1] Its synthesis, however, is not as commonly documented as its trivalent counterpart, antimony(III) phosphate (SbPO₄). Hydrothermal synthesis offers a promising route to produce crystalline inorganic materials under controlled temperature and pressure conditions. This method can influence particle size, morphology, and crystallinity, which are critical parameters for applications in drug development and materials science.

This application note outlines a proposed hydrothermal synthesis protocol for this compound, drawing from established methods for other antimony compounds and related phosphates.

Proposed Experimental Protocol: Hydrothermal Synthesis of this compound